Diethyl (Methoxymethyl)phosphonate
Overview
Description
Diethyl (Methoxymethyl)phosphonate is a chemical compound with the molecular formula C6H15O4P and a molecular weight of 182.16 . It is a liquid at 20°C .
Molecular Structure Analysis
The InChI code for Diethyl (Methoxymethyl)phosphonate is1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3
. This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
Diethyl (Methoxymethyl)phosphonate is a liquid at 20°C . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.Scientific Research Applications
1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
- Summary of Application : This compound is used in the microwave-accelerated McKenna synthesis of phosphonic acids, which are important in chemical biology, medicine, materials, and other domains .
- Methods of Application : The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the process .
- Results : The microwave-assisted BTMS method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
2. Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds
- Summary of Application : This compound is used in the modular synthesis of biologically relevant phosphonylated derivatives .
- Methods of Application : The method is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
- Results : Several of the phosphonylated derivatives exhibit interesting biological activities .
3. Wittig Reaction
- Summary of Application : This compound serves as a valuable reagent in the Wittig reaction, a fundamental organic synthesis technique used to form carbon-carbon double bonds.
- Methods of Application : It acts as a phosphonate ester Wittig reagent, reacting with carbonyl compounds to generate alkenes.
- Results : The Wittig reaction is a widely used method for the formation of alkenes.
4. Synthesis of Various Compounds
- Summary of Application : This compound is used as a reactant for the synthesis of various compounds, including fluoroalkyl α- and β-aminophosphonates, acyclic nucleoside phosphonates with branched phosphonoethoxy-Et chains, difluoromethyl arylphosphonates, pyridone alkaloids with neuritogenic activity, lipophilic meropenem-derived prodrugs, and the phomactin cyclohexane core and diterpenoid framework .
- Methods of Application : The specific methods of application vary depending on the compound being synthesized .
- Results : The results include the successful synthesis of a range of bioactive products .
Safety And Hazards
The safety data sheet for a similar compound, Diethyl methylphosphonate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
properties
IUPAC Name |
1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOGHGFCXMKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470142 | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (Methoxymethyl)phosphonate | |
CAS RN |
32806-04-5 | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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